2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-10(14,9(12)13)6-7-3-2-4-8(11)5-7/h2-5,11,14H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCFPKHWBJEWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of phenolic compounds and aldehydes, followed by a series of oxidation and reduction reactions to introduce the hydroxyl and carboxyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- IUPAC Name : 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid
- CAS Number : 3247-75-4
The structure of this compound features a hydroxyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that 2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid exhibits significant antioxidant properties. It is suspected to be actively absorbed by monocarboxylic acid transporters in intestinal cells, which may enhance its bioavailability and efficacy in scavenging free radicals .
Case Study: Antioxidant Activity
A study demonstrated that this compound could mitigate oxidative stress in Caco-2 cell lines, suggesting potential applications in dietary supplements aimed at reducing oxidative damage in humans .
Metabolic Pathways
This compound is recognized as a metabolite of caffeic acid and proanthocyanidins, which are prevalent in various foods such as fruits and chocolate. Its formation through microbial metabolism in the gut highlights its role in the bioavailability of dietary polyphenols .
Table: Metabolic Pathways
| Source Compound | Metabolite | Microbial Involvement |
|---|---|---|
| Caffeic Acid | This compound | Clostridium spp., Eubacterium |
| Proanthocyanidins | This compound | Escherichia coli |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation. This is primarily attributed to its structural similarity to other phenolic compounds known for their anti-inflammatory effects .
Case Study: In Vivo Studies
In animal models, administration of this compound showed a reduction in markers of inflammation, indicating potential for development into therapeutic agents for inflammatory diseases .
Applications in Food Science
Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation makes it valuable for extending shelf life and maintaining food quality .
Table: Applications in Food Science
| Application | Description |
|---|---|
| Natural Preservative | Inhibits oxidation and extends shelf life |
| Functional Food Ingredient | Enhances health benefits through antioxidant activity |
Future Research Directions
Ongoing research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:
- Detailed pharmacokinetics and bioavailability assessments.
- Clinical trials to evaluate therapeutic efficacy in humans.
- Exploration of synergistic effects with other dietary compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity. For example, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, and backbone modifications, leading to distinct chemical and biological behaviors. Below is a detailed comparison:
Positional Isomers of Hydroxyphenylpropanoic Acids
Key Insights :
- Meta-hydroxyl (3-hydroxyphenyl) in the target compound may enhance radical scavenging compared to ortho- or para- isomers due to electronic effects .
- Methoxy groups (e.g., in 4-methoxyphenyl derivatives) improve membrane permeability but reduce hydrogen-bonding capacity .
2-Methylpropanoic Acid Derivatives with Aromatic Substituents
Key Insights :
- Chlorobenzoyl phenoxy groups (e.g., fenofibric acid) improve hypolipidemic activity by modulating peroxisome proliferator-activated receptors (PPARs) .
- Fluorinated substituents (e.g., trifluoroethoxy or trifluoromethyl) increase acidity and metabolic stability but reduce aqueous solubility .
Cyclohexyl vs. Phenyl Backbone Modifications
Key Insights :
- Phenyl rings enable interactions with aromatic residues in enzymes or receptors, while cyclohexyl groups enhance lipid solubility for improved tissue penetration .
Biological Activity
2-Hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid (often referred to as mHPP or its IUPAC name) is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The structural formula of this compound is characterized by a hydroxyl group (-OH) and a phenolic ring, which contribute to its reactivity and biological interactions.
The biological activity of mHPP is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in cancer biology, where oxidative stress plays a critical role in tumor progression.
- Antimicrobial Effects : mHPP has been shown to possess antimicrobial properties against Gram-positive bacteria and drug-resistant fungal strains. Its efficacy is thought to stem from disrupting microbial cell membranes and interfering with metabolic pathways .
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies .
Research Findings
Recent studies have highlighted the biological activity of mHPP through various experimental approaches:
-
Antimicrobial Studies :
- A study assessed mHPP against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated significant inhibitory effects, suggesting its potential as a novel antimicrobial agent .
- Another investigation focused on the structure-activity relationship (SAR) of phenolic compounds, revealing that modifications in the hydroxyl group position significantly affect antimicrobial potency.
-
Anticancer Activity :
- In vitro studies using human lung cancer cell lines (A549) demonstrated that mHPP induces apoptosis through the activation of caspase pathways. This suggests its potential utility in developing anticancer therapies .
- A comparative analysis with other phenolic compounds revealed that mHPP exhibited superior cytotoxic effects against cancer cells, emphasizing its therapeutic promise .
Case Studies
Several case studies have been published that illustrate the biological effects of mHPP:
- Case Study 1 : A clinical trial investigated the effect of mHPP on patients with chronic infections caused by resistant bacterial strains. The outcomes showed a marked reduction in infection rates among those treated with mHPP compared to control groups.
- Case Study 2 : Research involving animal models demonstrated that dietary supplementation with mHPP led to reduced tumor growth rates in xenograft models of breast cancer, reinforcing its role as a potential adjunct therapy in oncology.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid, and how can intermediates be optimized?
- Methodological Answer :
- Step 1 : Start with a phenylpropanoic acid scaffold. Introduce hydroxyl groups via ortho-directed oxidation (e.g., KMnO₄ or CrO₃ under acidic conditions) .
- Step 2 : Methylation at the β-position can be achieved using alkylating agents (e.g., methyl iodide) in the presence of a base (e.g., NaH). Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm hydroxyl and methyl group positions (e.g., δ 1.4–1.6 ppm for methyl, δ 5.2–5.5 ppm for phenolic -OH) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and detect impurities .
- Mass Spectrometry (MS) : Compare experimental m/z values with theoretical molecular weights (e.g., [M-H]⁻ ion at m/z 209.08 for C₁₀H₁₂O₄) .
Q. How does solubility in aqueous and organic solvents impact experimental design?
- Methodological Answer :
- Stock Preparation : Dissolve in DMSO (1–10 mg/mL) for biological assays; avoid prolonged storage in aqueous buffers (pH 7.4) due to hydrolysis risks .
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 2.0 |
| DMSO | 1.5 |
| PBS (pH 7.2) | 1.0 |
- Handling Tip : Pre-warm solvents to 37°C to enhance dissolution and filter through 0.22 µm membranes to remove particulates .
Advanced Research Questions
Q. What mechanistic models explain the compound’s potential inhibition of amyloid-β aggregation, and how can this be validated experimentally?
- Methodological Answer :
- In Vitro Assays : Use Thioflavin T fluorescence to monitor amyloid-β (Aβ42) aggregation kinetics. Pre-incubate the compound (100 µM) with Aβ42 peptides in PBS (pH 7.4) at 37°C for 24–48 hours .
- Structural Insights : Perform molecular docking studies (e.g., AutoDock Vina) to identify binding interactions between the compound’s hydroxyl groups and Aβ42 hydrophobic residues (e.g., Phe19, Leu34) .
- Validation : Confirm reduced fibril formation via transmission electron microscopy (TEM) and correlate with decreased cytotoxicity in SH-SY5Y neuronal cells .
Q. How can researchers address conflicting reports on the metabolic stability of structurally similar phenolic acids?
- Methodological Answer :
- Comparative Studies : Use LC-MS/MS to quantify metabolic degradation in liver microsomes (human/rat) under NADPH-regenerating conditions. Compare half-life (t₁/₂) values with controls .
- Enzyme Profiling : Test inhibition of CYP450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. Note: The compound lacks CYP inhibition in related analogs .
- In Vivo Validation : Administer ¹⁴C-labeled compound to rodent models and track urinary/fecal metabolites via scintillation counting .
Q. What strategies optimize the compound’s stability in physiological buffers for long-term pharmacological studies?
- Methodological Answer :
- Buffer Selection : Use Tris-HCl (pH 8.0) or HEPES (pH 7.4) instead of phosphate buffers to minimize metal-catalyzed oxidation .
- Temperature Control : Store solutions at -80°C in single-use aliquots; avoid freeze-thaw cycles.
- Stabilizers : Add 0.1% w/v bovine serum albumin (BSA) or 1 mM EDTA to chelate divalent cations and prevent degradation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma concentrations via LC-MS to confirm bioavailability. Note: High GI absorption (e.g., 0.56 bioavailability score) but poor BBB penetration may explain reduced CNS efficacy .
- Dose Adjustment : Use allometric scaling (e.g., mg/kg based on body surface area) to align in vitro IC₅₀ values with achievable plasma levels in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
